molecular formula C12H8N2O2S B2728889 (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione CAS No. 139336-32-6

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione

Cat. No.: B2728889
CAS No.: 139336-32-6
M. Wt: 244.27 g/mol
InChI Key: HNYJSNHOKJLPCW-UHFFFAOYSA-N
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Description

(Z)-5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione is a synthetic hybrid compound of significant interest in medicinal chemistry, combining the thiazolidine-2,4-dione (TZD) scaffold with an indole moiety . This strategic molecular design aims to synergize the known pharmacological properties of both heterocycles, creating a versatile scaffold for probing multiple therapeutic targets. The TZD core is a well-established privileged structure in drug discovery, recognized for its diverse biological activities . Researchers are particularly interested in this compound and its analogues for their potential to exhibit antimicrobial effects, with some derivatives demonstrating promising activity against various fungal pathogens . Furthermore, the integration of the indole ring, a structure prevalent in bioactive natural products, contributes to the compound's profile as a subject for antioxidant studies, where it may act by scavenging reactive oxygen species (ROS) . The compound also holds value in metabolic disease research, as the TZD scaffold is known to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), a key target for improving insulin sensitivity in type 2 diabetes . The binding of TZD-based molecules to PPARγ involves specific interactions with the ligand-binding domain of the receptor, leading to transcriptional changes in genes involved in glucose and lipid metabolism . This makes this compound a valuable chemical tool for researchers investigating new approaches to manage diabetes and related metabolic syndromes.

Properties

CAS No.

139336-32-6

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C12H8N2O2S/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)

InChI Key

HNYJSNHOKJLPCW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)O)C=N2

solubility

not available

Origin of Product

United States

Preparation Methods

Piperidine-Catalyzed Synthesis

The foundational method for synthesizing 5-arylidene-thiazolidine-2,4-dione derivatives involves Knoevenagel condensation between thiazolidine-2,4-dione and aromatic aldehydes. For the target compound, indole-3-carbaldehyde serves as the electrophilic partner. In a representative protocol:

  • Reaction Setup : Thiazolidine-2,4-dione (0.85 mmol) and indole-3-carbaldehyde (0.85 mmol) are dissolved in ethanol.
  • Catalysis : Piperidine (2 drops) is added to facilitate enolate formation.
  • Conditions : The mixture undergoes reflux at 75°C for 5–15 hours, monitored by TLC.
  • Workup : The product precipitates upon cooling, followed by filtration and recrystallization from ethanol.

This method typically yields 35–50% of the (E)-isomer due to thermodynamic control. The (Z)-configuration remains challenging to isolate under standard conditions, necessitating modified approaches.

Green Chemistry Innovations Using Deep Eutectic Solvents

Solvent-Catalyst Dual Role of DES

Deep eutectic solvents (DES) composed of choline chloride and N-methylurea (1:2 molar ratio) enable a sustainable synthesis route:

  • DES Preparation : Choline chloride and N-methylurea are heated at 80°C until a homogeneous liquid forms.
  • Reaction : Equimolar thiazolidine-2,4-dione and indole-3-carbaldehyde are stirred in DES at room temperature for 4–6 hours.
  • Isolation : Water is added to precipitate the product, which is filtered and dried.

Advantages :

  • Yield Enhancement : 60–90% yields reported for analogous indole derivatives.
  • Recyclability : DES can be reused for 5 cycles with <10% efficiency loss.
  • Stereoselectivity : DES systems marginally favor the (Z)-isomer (∼15:85 Z:E ratio) due to hydrogen-bonding interactions stabilizing the transition state.

L-Proline-Catalyzed Asymmetric Synthesis

Mechanistic Insights

L-Proline catalyzes the Knoevenagel condensation via enamine intermediates, offering mild conditions for stereocontrol:

  • Catalytic Cycle : L-Proline (20 mol%) activates thiazolidine-2,4-dione through hydrogen bonding, lowering the energy barrier for enolate formation.
  • Reaction Dynamics : Conducted in ethanol at 50°C for 8 hours, this method achieves 70–85% yields.
  • Stereochemical Outcome : While predominantly yielding the (E)-isomer, chiral environments induced by L-proline enable partial (Z)-selectivity (∼25%).

Stereochemical Control Strategies

Kinetic vs. Thermodynamic Control

The (Z)-isomer’s accessibility depends on reaction kinetics:

  • Low-Temperature Synthesis : Conducting Knoevenagel condensations at 0–5°C in tetrahydrofuran with LDA as a base favors kinetic (Z)-product formation (∼40% selectivity).
  • Photochemical Isomerization : Irradiating the (E)-isomer at 254 nm induces partial Z→E interconversion, enabling isolation via HPLC.

Chromatographic Resolution

Reverse-phase HPLC using C18 columns and acetonitrile/water gradients resolves (Z)- and (E)-isomers, with (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione eluting earlier due to reduced polarity.

Analytical and Spectroscopic Characterization

Key Spectral Data

  • 1H NMR (DMSO-d6): δ 12.48 (s, 1H, NH), 10.48 (s, 1H, indole NH), 8.00 (s, 1H, CH=), 7.30–6.93 (m, 6H, aromatic).
  • 13C NMR : δ 174.2 (C=O), 167.8 (C=O), 136.5 (CH=), 128.3–110.2 (aromatic carbons).
  • HRMS : m/z calc. for C12H8N2O2S [M+H]+: 245.0385, found: 245.0389.

Crystallographic Evidence

Single-crystal X-ray diffraction confirms the (Z)-configuration, showing a dihedral angle of 8.5° between the thiazolidinedione and indole planes.

Comparative Methodological Analysis

Method Catalyst Solvent Temp (°C) Time (h) Yield (%) Z:E Ratio
Conventional Piperidine Ethanol 75 8 45 15:85
DES ChCl:NMU DES 25 6 82 20:80
L-Proline L-Proline Ethanol 50 8 78 25:75
Low-Temp LDA LDA THF 0 2 65 40:60

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding reduced forms.

    Substitution: The indole and thiazolidine rings can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups onto the indole or thiazolidine rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione. For instance, a study evaluated N-Derivatives of thiazolidine compounds for their antimicrobial efficacy. The results indicated that certain modifications to the indole moiety enhanced antifungal activity .

Table 1: Antimicrobial Activity of Derivatives

CompoundAntimicrobial ActivityComments
5bModerateSlight effect on biofilm inhibition
5hHighSignificant antibacterial activity
3LowLess effective compared to others

Antioxidant Properties

The antioxidant potential of the compound has also been investigated. A study demonstrated that certain derivatives exhibited considerable free radical scavenging activity, suggesting their utility in combating oxidative stress .

Table 2: Antioxidant Activity

CompoundIC50 Value (µg/mL)Activity Level
69.18High
415.32Moderate

Anticancer Properties

The compound's potential as an anticancer agent has been explored through molecular docking studies and biological evaluations. For example, derivatives have shown significant binding interactions with PPARγ receptors, which are crucial in regulating cellular differentiation and metabolism .

Case Study: PPARγ Interaction

In a molecular docking study, compound 3b demonstrated a strong interaction with the PPARγ receptor compared to standard ligands like Rosiglitazone. This suggests potential therapeutic applications in cancer treatment .

Hypoglycemic Effects

The hypoglycemic activity of some derivatives has been evaluated in vivo. Certain compounds exhibited significant reductions in blood glucose levels in diabetic models, indicating their promise as antidiabetic agents .

Industrial Applications

In the industrial sector, this compound can serve as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound might inhibit a key enzyme involved in a disease process, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Pharmacological Activity

Thiazolidine-2,4-dione derivatives with indole-based substituents show varied bioactivity depending on substituent type and position. Below is a comparative analysis:

Compound Name & ID Substituents/Modifications Pharmacological Activity (IC₅₀) Physical Properties Key References
(Z)-5-((1H-Indol-3-yl)methylene)TZD (T2) Unsubstituted indole GSK-3β: 4.93 µM Yield: 45%; m.p.: Not reported
T1 (Compound 30) 5-Methoxy, 1-methylindole GSK-3β: 0.89 µM Yield: Not reported; m.p.: Not reported
7a 3-Phenethyl substitution Not reported Yield: 55%; m.p.: 231–232°C
7k 1-Methylindole, 3-(2-indolylethyl) Not reported Yield: 59%; m.p.: 249–250°C
7m 1-Benzylindole Not reported Yield: 65%; m.p.: 155–233°C
AS 604850 2,2-Difluorobenzo[d][1,3]dioxole PI3Kγ inhibitor MW: 285.22; CAS: 648449-76-7
Key Observations:

Substituent Effects on Potency :

  • T1 (5-methoxy, 1-methylindole) shows a 5.5-fold increase in GSK-3β inhibition (IC₅₀ = 0.89 µM) compared to T2, highlighting the importance of electron-donating groups and steric shielding .
  • 7m (1-benzylindole) and 7k (1-methylindole) lack reported enzymatic activity but show higher melting points (155–250°C), suggesting enhanced crystallinity due to bulky substituents .

Structural Diversity and Target Selectivity :

  • AS 604850 replaces the indole with a difluorobenzo[d][1,3]dioxole group, shifting activity to PI3Kγ inhibition, demonstrating how core heterocycle modifications alter target specificity .

Functional Analogues in Other Disease Contexts

  • Compound 2 (): A bromophenyl-substituted TZD acts as a glutaminase inhibitor, showing the scaffold’s versatility in targeting metabolic enzymes .
  • 30f–30i (): Benzylidene-substituted TZDs with aminoethyl side chains highlight applications in solubility modulation and kinase targeting .

Biological Activity

(Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione is a synthetic compound that combines the structural features of indole and thiazolidine-2,4-dione. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is synthesized through the condensation of 1H-indole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine, typically under reflux conditions in solvents like ethanol or methanol. The unique combination of functional groups in this compound contributes to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study focusing on its derivatives demonstrated that certain compounds showed favorable cytotoxicity against the MCF-7 breast cancer cell line. The mechanism involves inhibition of cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation .

Table 1: Cytotoxicity of Indole-Thiazolidinedione Derivatives on MCF-7 Cells

CompoundIC50 (µM)Mechanism
Compound 1015.2CDK6 Inhibition
Compound 1510.5CDK6 Inhibition
Compound 1812.8CDK6 Inhibition

These compounds were found to significantly alter gene expression related to tumor suppression and apoptosis, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. A study reported that derivatives of thiazolidinediones exhibit varying degrees of antimicrobial activity against several pathogens. For example, modifications to the indole moiety can enhance antifungal activity .

Table 2: Antimicrobial Activity of Thiazolidinedione Derivatives

CompoundMicrobial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CC. albicans20

The results suggest that structural modifications can lead to improved efficacy against specific microbial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies where thiazolidinedione derivatives were shown to reduce inflammation markers in vitro and in vivo. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It can bind to receptors that modulate various biological pathways.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with this compound, particularly in cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of thiazolidinediones for their anticancer properties. The study demonstrated that certain modifications significantly enhanced their cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells .

Another study focused on the antimicrobial efficacy of these compounds against resistant strains, showcasing their potential as alternative therapeutic agents in combating infections caused by multidrug-resistant bacteria .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione?

The compound is typically synthesized via a Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and an indole-3-carbaldehyde derivative. A common protocol involves refluxing equimolar amounts of the aldehyde and thiazolidinedione in ethanol or acetic acid with a catalytic base (e.g., piperidine or sodium acetate). The reaction proceeds via Schiff base formation, followed by cyclization to yield the Z-isomer, confirmed by NMR coupling constants and X-ray crystallography in analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Melting Point : Determines purity (e.g., analogs show sharp melting points between 188–270°C depending on substituents) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the Z-configuration via coupling constants (e.g., δ 9.01 ppm for indole NH in CDCl3_3) and olefinic proton shifts .
  • IR Spectroscopy : Key peaks include C=O (1700–1750 cm1^{-1}), C=S (1250–1350 cm1^{-1}), and NH stretches (3200–3400 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 341.2 for C13_{13}H9_9N2_2O2_2S) validate the molecular formula .

Advanced Research Questions

Q. How can regioselectivity and stereochemical control be achieved during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilization of intermediates, while acetic acid enhances cyclization efficiency .
  • Catalytic Bases : Piperidine promotes imine formation, whereas sodium acetate minimizes side reactions like oxidation of indole moieties .
  • Temperature : Reflux conditions (80–100°C) accelerate reaction kinetics but may require inert atmospheres to prevent decomposition of sensitive substituents .

Q. What computational methods are used to predict the pharmacological activity of this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like PPAR-γ or tyrosine kinases, leveraging crystal structures (PDB: 3T0M) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key interactions (e.g., hydrogen bonds with Arg288) .
  • QSAR Models : CoMFA/CoMSIA correlates electronic descriptors (e.g., logP, polar surface area) with cytotoxicity (IC50_{50}) in cancer cell lines .

Q. How do structural modifications (e.g., halogenation or methoxy groups) impact bioactivity?

  • Halogenation : Electron-withdrawing groups (e.g., Cl at indole C5) enhance cytotoxicity (IC50_{50} < 10 µM in MCF-7 cells) by increasing electrophilicity and DNA intercalation .
  • Methoxy Groups : Bulkier substituents (e.g., 4-OCH3_3) reduce solubility but improve selectivity for kinase inhibition (e.g., EGFR vs. VEGFR) .
  • Stereochemistry : Z-isomers exhibit 3–5x higher potency than E-isomers due to optimal spatial alignment with hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50_{50} values)?

  • Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HeLa) and protocols (MTT vs. SRB assays) to minimize variability .
  • Metabolic Stability Testing : Microsomal incubation (human liver microsomes) identifies rapid degradation pathways (e.g., CYP3A4-mediated oxidation) that skew in vitro results .
  • Synergy Studies : Checkerboard assays quantify combinatorial effects with standard chemotherapeutics (e.g., doxorubicin) to distinguish additive vs. antagonistic interactions .

Q. How can analytical challenges (e.g., low abundance in biological matrices) be addressed?

  • HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water) and ESI+ ionization (m/z 341.2 → 198.1) for nM-level detection .
  • Microextraction Techniques : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with ethyl acetate enriches the compound from plasma or tissue homogenates .
  • Stability-Indicating Methods : Forced degradation (heat, light, pH extremes) validates specificity of UPLC-PDA methods by resolving degradation products (e.g., hydrolyzed thiazolidinedione) .

Q. What mechanistic insights are derived from protein-ligand interaction studies?

  • SPR Biosensing : Real-time binding kinetics (e.g., KD_D = 120 nM for PPAR-γ) reveal slow off-rates indicative of sustained target engagement .
  • Isothermal Titration Calorimetry (ITC) : Measures enthalpy-driven binding (ΔH = −15 kcal/mol) to confirm hydrophobic interactions dominate over hydrogen bonding .
  • Cryo-EM : Resolves conformational changes in membrane-bound targets (e.g., GPCRs) upon ligand binding at 3.2 Å resolution .

Methodological Notes

  • Key References : Synthesis protocols from Med Chem Res , pharmacological evaluations from Org Med Chem Lett , and analytical methods from PubChem were prioritized.
  • Data Gaps : Direct studies on the title compound are limited; inferences were drawn from structurally analogous indole-thiazolidinediones .

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